2,4-Dichloro-6-methylnicotinonitrile
Description
Significance of Halogenated Nicotinonitriles in Organic Synthesis
Halogenated nicotinonitriles, also known as halogenated 3-cyanopyridines, are highly valued in organic synthesis due to their reactive nature, which allows for a wide array of chemical transformations. The pyridine (B92270) ring itself is a common motif in numerous natural products and synthetic drugs, playing a crucial role in various metabolic processes. acs.org The presence of halogen atoms on the nicotinonitrile scaffold significantly enhances its utility as a synthetic intermediate. These halogens can act as leaving groups in nucleophilic substitution reactions, enabling the introduction of diverse functional groups onto the pyridine core. researchgate.net
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding the synthetic possibilities. This versatility has led to the incorporation of the nicotinonitrile moiety into a range of marketed drugs, including those with anticancer and cardiovascular applications. nih.gov The strategic placement of halogens on this scaffold provides chemists with a powerful tool to fine-tune the electronic properties and reactivity of the molecule, facilitating the synthesis of novel compounds with potential biological activity. nih.gov
Research Context and Historical Perspectives on Dichloronicotinonitrile Scaffolds
The development of synthetic routes to nicotinonitriles has been a subject of considerable research over the years. Early methods included the dehydration of nicotinamide (B372718) using reagents like phosphorus pentoxide. nih.gov The synthesis of dichlorinated pyridine derivatives, in general, has also been extensively explored, with methods ranging from direct chlorination of pyridine at high temperatures to more controlled multi-step sequences involving amidation, Hofmann degradation, diazotization, and Sandmeyer reactions starting from materials like 2-chloronicotinic acid. acs.org
Chemical and Physical Properties of 2,4-Dichloro-6-methylnicotinonitrile
The fundamental properties of this compound are summarized in the table below, based on data available from chemical databases. chemicalbook.com
| Property | Value |
| IUPAC Name | 2,4-dichloro-6-methylpyridine-3-carbonitrile |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| CAS Number | 38367-36-1 |
| Appearance | Solid |
Detailed Research Findings
While specific, in-depth research articles focusing exclusively on the reactions of this compound are limited in publicly accessible literature, its reactivity can be inferred from the well-established chemistry of related dichloropyridine compounds. The presence of two chlorine atoms on the electron-deficient pyridine ring makes them susceptible to nucleophilic aromatic substitution (SNAr).
The chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the one at the 4-position due to the electronic influence of the ring nitrogen. This differential reactivity can, in principle, be exploited to achieve selective monosubstitution at the 2-position under controlled reaction conditions. A stronger nucleophile or more forcing conditions could then be used to substitute the second chlorine atom.
Furthermore, the chlorine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 2- and 4-positions of the pyridine ring. The nitrile group also offers a handle for further transformations, such as hydrolysis to a carboxylic acid or an amide, or reduction to an amine.
Spectroscopic Data
Spectroscopic methods are essential for the characterization of this compound. While a comprehensive set of published spectra is not widely available, a record of a 13C NMR spectrum exists, which would provide key information about the carbon framework of the molecule. chemicalbook.com The 1H NMR spectrum would be expected to show a singlet for the methyl group and a singlet for the aromatic proton on the pyridine ring. Infrared (IR) spectroscopy would show a characteristic absorption for the nitrile (C≡N) stretching vibration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGFMCVNLCEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460839 | |
| Record name | 2,4-DICHLORO-6-METHYLNICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38367-36-1 | |
| Record name | 2,4-DICHLORO-6-METHYLNICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dichloro 6 Methylnicotinonitrile
Established Synthetic Routes to the 2,4-Dichloro-6-methylnicotinonitrile Core Structure
The most established route for synthesizing the this compound core structure is a two-step process.
Formation of the Pyridone Ring: The first step involves the synthesis of the precursor 2,4-dihydroxy-6-methylnicotinonitrile (B45808). This is typically accomplished via a condensation reaction, such as the Guareschi-Thorpe synthesis, which utilizes cyanoacetamide, a 1,3-dicarbonyl compound like ethyl acetoacetate, and a base. drugfuture.comquimicaorganica.org The reaction assembles the substituted 2-pyridone ring, which exists in tautomeric equilibrium with its dihydroxy-pyridine form. nih.govcymitquimica.com
Chlorination of the Dihydroxy Intermediate: The second step is the conversion of the hydroxyl groups to chlorine atoms. This is achieved by treating 2,4-dihydroxy-6-methylnicotinonitrile with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). commonorganicchemistry.comresearchgate.net This reaction effectively replaces both hydroxyl groups to yield the final product, this compound. researchgate.net
Development of Novel Preparation Techniques
Research into pyridine (B92270) synthesis has led to the development of more efficient and environmentally friendly techniques that can be applied to the synthesis of the this compound core.
Green Chemistry Approaches: For the initial ring formation, advanced versions of the Guareschi-Thorpe reaction have been developed. These methods utilize greener solvents, such as water, and employ ammonium (B1175870) carbonate as both the nitrogen source and a buffered catalyst, avoiding harsher reagents and organic solvents. nih.govrsc.org This approach offers high yields, simple work-up procedures, and is eco-friendly. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction between β-amino enones and cyanoacetamide in water, leading to the formation of 2-pyridone derivatives. researchgate.net This technique can significantly reduce reaction times compared to conventional heating.
Alternative Chlorination Reagents: While phosphorus oxychloride is standard, research into related heterocyclic systems has explored other chlorinating agents. For instance, in the synthesis of 4,6-dichloro-2-methylpyrimidine, triphosgene (B27547) has been used as a safer alternative to POCl₃ or phosgene. google.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions for both the cyclization and chlorination steps. Optimization of parameters such as catalyst, solvent, and temperature is crucial for maximizing yield and purity.
For the initial pyridine ring synthesis, catalyst choice is critical. The following table, based on data from the synthesis of a related nicotinonitrile intermediate, illustrates the impact of different catalysts on yield and purity. google.com
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Piperidine Acetate | Methanol | 24 | 75.5 | 98.3 |
| β-Alanine | Methanol | 24 | 88.4 | 98.0 |
| Piperidine | Toluene | 24 | 83.3 | 93.7 |
For the subsequent chlorination step, reaction conditions significantly influence the outcome. The choice of chlorinating agent and temperature are key variables, as shown in the table below, which is based on the synthesis of 2-chloro-4-methyl nicotinonitrile. google.com
| Chlorinating Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ (1.5) | 80-85 | 5 | 37.6 | 87.7 |
| POCl₃ (1.5) | 105-110 | 5 | 63.0 | 96.0 |
| POCl₃ (1.5) + PCl₅ (0.5) | 105-110 | 5 | 62.0 | 93.0 |
Synthesis of Key Precursors and Intermediates for this compound
The formation of the specifically substituted pyridine ring of the precursor, 2,4-dihydroxy-6-methylnicotinonitrile, is a critical step. The Guareschi-Thorpe synthesis is a classic and effective method for this transformation. drugfuture.compharmaguideline.com
The reaction proceeds by the condensation of cyanoacetamide with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like ammonia (B1221849) or an amine. drugfuture.comquimicaorganica.org The mechanism involves an initial Knoevenagel condensation between the β-ketoester and cyanoacetamide, followed by cyclization through the attack of the nitrogen atom onto a carbonyl group and subsequent dehydration to form the stable 2-pyridone ring structure. nih.gov This method reliably installs the required methyl group at position 6, the nitrile at position 3, and the hydroxyl groups at positions 2 and 4.
The conversion of the stable 2,4-dihydroxypyridine (B17372) intermediate to the target 2,4-dichloro derivative is a standard transformation in heterocyclic chemistry. The hydroxyl groups of the pyridone tautomer are converted to chloro groups using a strong chlorinating agent. researchgate.net
Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose. commonorganicchemistry.com The reaction is typically carried out by heating the dihydroxy precursor in neat phosphorus oxychloride, often at reflux temperatures. commonorganicchemistry.comgoogle.com In some cases, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added to facilitate the reaction. google.com Upon completion, the reaction mixture is carefully quenched by pouring it into ice water, followed by neutralization and extraction to isolate the chlorinated product. commonorganicchemistry.com
The introduction of the nitrile (-C≡N) group is fundamental to the synthesis. In the most efficient routes, this functional group is incorporated from the very beginning of the synthetic sequence.
The use of a nitrile-containing building block, such as cyanoacetamide or malononitrile (B47326), in the initial ring-forming condensation reaction is the most direct strategy. quimicaorganica.orggoogle.com For example, in the Guareschi-Thorpe synthesis, cyanoacetamide serves as a key reactant, bringing the nitrile group that will be at the C3 position of the final pyridine ring. quimicaorganica.org This approach avoids the need for a separate, and often harsh, cyanation step later in the synthesis. Other related reactions in nitrile chemistry, such as the Thorpe-Ziegler reaction, also rely on the self-condensation of nitriles to form new carbon-carbon bonds and heterocyclic systems. wikipedia.orgchem-station.com
Chemical Reactivity and Transformation of 2,4 Dichloro 6 Methylnicotinonitrile
Nucleophilic Substitution Reactions
The presence of two chlorine atoms on the electron-deficient pyridine (B92270) ring makes 2,4-dichloro-6-methylnicotinonitrile highly susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, chlorine), proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing pyridine nitrogen and the cyano group, which facilitate the reaction.
In this compound, the two chlorine atoms are situated at positions C2 and C4. Both positions are activated towards nucleophilic attack by the ring nitrogen (which activates ortho and para positions) and the C3-cyano group (which activates its ortho positions, C2 and C4). However, these positions are not electronically equivalent, leading to regioselectivity in substitution reactions.
In related dichlorinated heterocyclic systems, such as 2,4-dichloroquinazolines, nucleophilic attack consistently and regioselectively occurs at the C4 position. nih.gov This preference is often attributed to the C4 carbon having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the more electrophilic site and more susceptible to nucleophilic attack. nih.gov Similarly, for dichloropyridines, the C4 position is generally more reactive than the C2 position in SNAr reactions. While direct comparative studies on this compound are not extensively documented, it is predicted that nucleophilic substitution will preferentially occur at the C4-chloro position. However, the precise outcome can be influenced by the nature of the nucleophile, solvent, and reaction temperature. nih.govstackexchange.com
Nitrogen-based nucleophiles, such as amines and hydrazines, readily react with this compound. These reactions typically involve the displacement of one of the chlorine atoms, most likely the one at the C4 position, to form a new carbon-nitrogen bond.
A significant application of this reactivity is in the synthesis of fused heterocyclic systems. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) is a key step in forming the pyrazolo[3,4-b]pyridine scaffold. nih.gov The reaction proceeds via an initial SNAr displacement of the C4-chloride by one of the hydrazine nitrogens. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group to form the pyrazole (B372694) ring.
Table 1: Representative Reactions with Nitrogen Nucleophiles
| Reactant | Nucleophile | Major Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Ammonia (B1221849) (NH₃) | 4-Amino-2-chloro-6-methylnicotinonitrile | Nucleophilic Aromatic Substitution (Amination) | researchgate.net |
| This compound | Hydrazine (N₂H₄) | 4-Hydrazinyl-2-chloro-6-methylnicotinonitrile | Nucleophilic Aromatic Substitution | nih.govresearchgate.net |
| This compound | Hydrazine (N₂H₄) | 3-Amino-6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine | Substitution followed by Intramolecular Cyclization | nih.gov |
Similar to nitrogen nucleophiles, other strong nucleophiles can displace the chlorine atoms.
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) (NaOCH₃), can react to substitute a chlorine atom, yielding a methoxy-substituted pyridine. This reaction typically requires heating in the corresponding alcohol or an inert solvent. chegg.comresearchgate.net
Sulfur Nucleophiles: Thiolates (RS⁻) are potent nucleophiles that can readily displace chloride from the pyridine ring to form thioethers. These reactions are often carried out under basic conditions. researchgate.net
Carbon-Based Nucleophiles: Carbanions, such as those derived from malononitrile (B47326) or other active methylene (B1212753) compounds, can serve as nucleophiles to form new carbon-carbon bonds, although such reactions are less common than those with N or O nucleophiles.
Functional Group Interconversions Involving the Nitrile Group
The cyano (nitrile) group in this compound is a versatile functional handle that can be converted into several other important groups. libretexts.org These transformations are standard in organic synthesis. libretexts.orgyoutube.com
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate (2,4-dichloro-6-methylnicotinamide). Complete hydrolysis with heating yields the corresponding carboxylic acid, 2,4-dichloro-6-methylnicotinic acid. youtube.comnih.gov
Reduction to Amine: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. libretexts.orglibretexts.org This reaction converts the nitrile into an aminomethyl group, yielding (2,4-dichloro-6-methylpyridin-3-yl)methanamine. Various other reagents, including ammonia borane, are also effective for this transformation. organic-chemistry.org
Partial Reduction to Aldehyde: The nitrile can be selectively reduced to an aldehyde using less powerful, sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C). libretexts.org This reaction, upon aqueous workup, yields 2,4-dichloro-6-methylnicotinaldehyde.
Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents add to the electrophilic carbon of the nitrile. The resulting imine anion intermediate is then hydrolyzed during aqueous workup to produce a ketone. libretexts.orgyoutube.com This provides a route to various (2,4-dichloro-6-methylpyridin-3-yl)ketones.
Table 2: Potential Transformations of the Nitrile Group
| Reagent(s) | Resulting Functional Group | Product Name | Reference |
|---|---|---|---|
| H₃O⁺, heat | Carboxylic Acid | 2,4-Dichloro-6-methylnicotinic acid | youtube.comnih.gov |
| 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) | (2,4-Dichloro-6-methylpyridin-3-yl)methanamine | libretexts.orglibretexts.org |
| 1. DIBAL-H, -78°C; 2. H₂O | Aldehyde | 2,4-Dichloro-6-methylnicotinaldehyde | libretexts.org |
| 1. R-MgBr; 2. H₃O⁺ | Ketone | (Alkyl/Aryl)-(2,4-dichloro-6-methylpyridin-3-yl)methanone | libretexts.orgyoutube.com |
Transformations of the Methyl Substituent
The C6-methyl group is generally less reactive than the chloro and nitrile functionalities. Standard free-radical or strong oxidation conditions would be required for its transformation. However, literature specifically detailing reactions involving the methyl group of this compound is not widely available, suggesting this area of its chemistry is less explored compared to the reactivity at other positions.
Advanced Mechanistic Investigations of Reactions Involving this compound
While specific advanced mechanistic studies, such as detailed kinetic or computational analyses for this compound, are not prevalent in the literature, the underlying mechanisms of its key reactions are well understood from studies of analogous systems. nih.gov
The nucleophilic aromatic substitution (SNAr) reactions are of primary mechanistic interest. These reactions can proceed via two main pathways:
Two-Stage Mechanism: This is the classic SNAr pathway involving the formation of a discrete, resonance-stabilized anionic intermediate (a Meisenheimer complex). The relative stability of the isomeric intermediates formed by attack at C2 versus C4 is a key factor in determining the regioselectivity. researchgate.net
Concerted Mechanism: In some cases, particularly with less-stabilizing ring systems or different leaving groups, the formation of the new bond and the breaking of the old one may occur in a single, concerted step without a stable intermediate.
Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating these pathways. nih.govresearchgate.net By calculating the activation energy barriers and the stability of potential intermediates for nucleophilic attack at both the C2 and C4 positions, a prediction of the kinetic and thermodynamic products can be made. For related chloro-substituted nitrogen heterocycles, DFT calculations have successfully rationalized the observed regioselectivity by identifying the C4 position as the more favorable site for nucleophilic attack. nih.govdntb.gov.ua
Design, Synthesis, and Structural Characterization of 2,4 Dichloro 6 Methylnicotinonitrile Derivatives
Rational Design Principles for Novel Derivatives with Targeted Chemical Features
The design of novel derivatives of 2,4-dichloro-6-methylnicotinonitrile is predicated on established principles of medicinal and materials chemistry. The goal is to introduce specific chemical features that modulate the parent molecule's electronic, steric, and physicochemical properties. A primary strategy involves structure-activity relationship (SAR) studies, where systematic modifications of the core structure are correlated with changes in chemical or biological activity.
Key design principles include:
Isosteric and Bioisosteric Replacement: The chlorine atoms at the C2 and C4 positions are prime targets for substitution. Replacing them with other functional groups of similar size and electronic character (isosteres) can fine-tune the molecule's reactivity and interaction with biological targets. For instance, replacing a chlorine atom with a trifluoromethyl group can alter lipophilicity and metabolic stability.
Functional Group Interconversion: The methyl group at C6 and the nitrile group at C3 can be chemically transformed into a variety of other functionalities. The methyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further derivatization, such as amide or ester formation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, fundamentally altering the molecule's hydrogen bonding capacity and basicity.
Conformational Constraint: Introducing cyclic structures or sterically demanding groups can lock the molecule into a specific conformation. This is particularly relevant in the design of biologically active compounds, as a rigid conformation may lead to higher binding affinity with a target receptor. For example, fusing a ring system to the pyridine (B92270) core can restrict the rotational freedom of substituents.
Modulation of Physicochemical Properties: The introduction of polar or ionizable groups can enhance aqueous solubility, a critical factor for many applications. Conversely, incorporating lipophilic moieties can improve membrane permeability. These modifications are guided by computational predictions of properties such as logP (a measure of lipophilicity).
The rational design process often employs computational modeling to predict the effects of structural changes. nih.gov By understanding how modifications to the this compound core impact its electronic distribution and three-dimensional shape, chemists can prioritize the synthesis of derivatives with the highest probability of possessing the desired chemical features. nih.govnih.gov
Synthetic Pathways to Functionalized this compound Analogues
The synthesis of functionalized analogues of this compound leverages a range of established and modern synthetic organic chemistry reactions. The reactivity of the chlorinated pyridine ring allows for selective modifications at various positions.
One common approach is nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, which are activated by the electron-withdrawing nitrile group and the ring nitrogen. The chlorine at C4 is generally more susceptible to substitution than the one at C2. This differential reactivity allows for sequential and site-selective introduction of different nucleophiles.
A general synthetic strategy for creating diverse nicotinonitrile derivatives involves the cyclization of a chalcone with malononitrile (B47326) in the presence of ammonium (B1175870) acetate to form a 2-aminonicotinonitrile core. nih.gov This core can then be further modified. For instance, a Sandmeyer-type reaction can be used to replace the amino group with a chloro group, or the amino group can be acylated or alkylated to introduce new functionalities. nih.gov
Below is a table summarizing some synthetic pathways to create derivatives.
| Precursor Compound | Reagents and Conditions | Resulting Derivative Class | Reaction Type |
| 2-Amino-4,6-disubstituted-nicotinonitrile | 1. NaNO₂, HCl 2. CuCl | 2-Chloro-4,6-disubstituted-nicotinonitrile | Sandmeyer Reaction |
| 2-Hydroxy-4,6-disubstituted-nicotinonitrile | POCl₃, N,N-dimethylaniline, reflux | 2-Chloro-4,6-disubstituted-nicotinonitrile | Chlorination |
| This compound | R-NH₂, base (e.g., Et₃N), solvent (e.g., THF) | 2-Amino/4-Amino-substituted derivatives | Nucleophilic Aromatic Substitution |
| Chalcone derivative, Malononitrile | Ammonium acetate, ethanol, reflux | 2-Amino-4,6-diaryl-nicotinonitrile | Cyclocondensation |
These pathways demonstrate the versatility of the nicotinonitrile scaffold in generating a library of compounds with diverse functional groups, which is essential for exploring their potential applications. nih.govmdpi.com
Stereochemical Aspects and Control in Derivative Synthesis
The parent molecule, this compound, is achiral and possesses a plane of symmetry. However, stereochemical considerations become critical when derivatives are synthesized that incorporate chiral centers or elements of planar or axial chirality.
The introduction of a stereocenter can occur through several synthetic routes:
Substitution with Chiral Reagents: Reaction of the this compound core with a chiral nucleophile (e.g., a chiral amine or alcohol) will lead to the formation of diastereomeric products if a new chiral center is formed.
Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can control the stereochemical outcome of a reaction that creates a new chiral center. For example, an asymmetric reduction of a ketone derivative or an asymmetric alkylation could produce a single enantiomer in excess.
Derivatization of the Methyl Group: If the methyl group at C6 is functionalized to, for example, a -CH(OH)R group, the carbon atom becomes a stereocenter. Controlling the stereochemistry of this center would require asymmetric synthesis techniques.
While specific examples of stereocontrolled synthesis for derivatives of this compound are not extensively documented in the provided search context, the principles of asymmetric synthesis are broadly applicable. For instance, in the synthesis of other heterocyclic compounds, enantioselective methods are used to control the three-dimensional arrangement of atoms, which is often crucial for biological activity.
Advanced Structural Elucidation Techniques for Derivatives
The definitive characterization of newly synthesized this compound derivatives relies on a suite of advanced analytical techniques. These methods provide unambiguous evidence of the molecular structure, connectivity, and, where applicable, stereochemistry.
Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. Furthermore, XRD reveals how molecules pack in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. nih.govresearchgate.net This information is invaluable for understanding the solid-state properties of the material and can provide insights into its behavior in a biological or material context.
For example, studies on similar nicotinonitrile derivatives have used XRD to confirm their crystal system and space group and to analyze the non-covalent interactions that stabilize the crystal structure. nih.gov
Below is a table showing representative data that can be obtained from an X-ray diffraction study of a hypothetical derivative.
| Parameter | Example Value | Information Provided |
| Crystal System | Orthorhombic | The basic symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | The specific symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c) | a = 8.12 Å, b = 10.34 Å, c = 15.67 Å | The size of the repeating unit of the crystal. |
| Bond Length (C-Cl) | 1.74 Å | The distance between the carbon and chlorine atoms. |
| Bond Angle (C-C-N) | 121.5° | The angle between three connected atoms. |
| Intermolecular Interactions | H-bonding, π-π stacking at 3.5 Å | The non-covalent forces holding the crystal together. |
While X-ray diffraction provides solid-state structural information, spectroscopic methods are essential for characterizing compounds in solution and confirming their functional groups and atomic connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule. nih.govthermofisher.com For derivatives of this compound, the strong, sharp absorption band of the nitrile group (C≡N) is a key diagnostic feature, typically appearing in the range of 2220-2260 cm⁻¹. Other characteristic peaks would correspond to C-Cl stretching, C=C and C=N stretching of the pyridine ring, and C-H stretching and bending of the methyl group and aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure elucidation in solution.
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
¹³C NMR: Shows the number and electronic environment of carbon atoms.
2D NMR Techniques: These experiments are crucial for assembling the molecular structure of complex derivatives.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals which atoms are close to each other in space, which is essential for determining stereochemistry and conformation. ipb.pt
The combination of these spectroscopic techniques allows for the unambiguous assignment of the structure of newly synthesized derivatives. nih.govresearchgate.net
The table below summarizes typical spectroscopic data for a hypothetical derivative.
| Technique | Frequency/Chemical Shift (δ) | Assignment |
| FT-IR | ~2230 cm⁻¹ | C≡N (nitrile) stretch |
| FT-IR | ~1580 cm⁻¹ | C=C/C=N (aromatic ring) stretch |
| ¹H NMR | ~7.5 ppm | Aromatic proton on the pyridine ring |
| ¹H NMR | ~2.6 ppm | -CH₃ (methyl) protons |
| ¹³C NMR | ~155, 150, 135, 125, 118 ppm | Aromatic carbons of the pyridine ring |
| ¹³C NMR | ~115 ppm | C≡N (nitrile) carbon |
| ¹³C NMR | ~20 ppm | -CH₃ (methyl) carbon |
Biological Activity and Applications of 2,4 Dichloro 6 Methylnicotinonitrile Derivatives in Life Sciences
Investigation of Antimicrobial Properties of Derivatives
Nicotinonitrile derivatives have demonstrated significant potential as antimicrobial agents. Research has explored their efficacy against a range of bacterial and fungal pathogens.
Substituted phenylfuranylnicotinamidines, derived from nicotinonitrile precursors, were evaluated for their antimicrobial activities against several bacterial strains. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for these compounds against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus, Bacillus megaterium) bacteria were found to be in the range of 10-20 μM. nih.govresearchgate.net Notably, two derivatives, 4a and 4b, exhibited excellent MIC values of 10 μM against Staphylococcus aureus, comparable to the antibiotic ampicillin. nih.govresearchgate.net
Other studies have synthesized novel bis-heterocycles containing nicotinonitrile moieties and screened them for antibacterial and antifungal activities. nih.gov Furthermore, nicotinonitrile derivatives are recognized for a variety of pharmacological activities, including antibacterial and antifungal properties. nih.govnih.gov For instance, nicotinamides synthesized from nicotinic acid have shown activity against pathogens like P. aeruginosa, K. pneumoniae, S. aureus, and E. faecalis. mdpi.com The antimicrobial activity often varies with the nature and position of substituents on the pyridine (B92270) ring. researchgate.net
Below is a table summarizing the antimicrobial activity of selected nicotinonitrile derivatives.
| Derivative Type | Target Microorganism | Activity/Measurement | Reference |
| Phenylfuranylnicotinamidines (4a, 4b) | Staphylococcus aureus | MIC: 10 μM | nih.govresearchgate.net |
| Phenylfuranylnicotinamidines | E. coli, P. aeruginosa, B. megaterium | MIC: 10-20 μM | nih.govresearchgate.net |
| Nicotinamide (B372718) (NC 3) | P. aeruginosa, K. pneumoniae | Growth inhibition at 0.016 mM | mdpi.com |
| Nicotinamide (NC 5) | Gram-positive bacteria | Effective at 0.03 mM | mdpi.com |
| Nicotinonitrile-2-thiolate salts | Monacha cartusiana (land snail) | LC50: 2.90 - 3.03 mg/mL | nih.gov |
Evaluation of Anticancer Activities of Derivatives
The anticancer potential of nicotinonitrile derivatives has been a major focus of medicinal chemistry research. ekb.egresearchgate.net These compounds have been shown to exhibit cytotoxic and antiproliferative effects against various human cancer cell lines. nih.govresearchgate.net
A series of novel nicotinonitrile derivatives bearing imino moieties demonstrated potent antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. nih.gov Certain derivatives showed IC50 values between 1-3 µM, indicating significant cytotoxicity. nih.gov These compounds were found to be specific in their action, showing minimal toxicity to normal fibroblast cells. nih.gov Another study on new nicotinonitriles and their furo[2,3-b]pyridine (B1315467) derivatives also reported high selectivity for tumor cells over normal cells. researchgate.net
Substituted phenylfuranylnicotinamidines were screened for their cytotoxic activities against a panel of 60 human cancer cell lines. nih.gov The activity of these compounds was found to be dependent on the substitution pattern on the terminal phenyl ring, ranging from cytostatic to cytotoxic. nih.gov One derivative, 4e, was particularly potent, with a submicromolar GI50 value (the concentration causing 50% growth inhibition) of 0.83 μM. nih.gov Quinazoline-based derivatives have also been investigated, with some showing high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.gov
The table below presents findings on the anticancer activity of various nicotinonitrile derivatives.
| Derivative/Compound | Cancer Cell Line | Activity/Measurement | Reference |
| Nicotinonitrile derivatives (5g, 7i, 8, 9) | Breast (MCF-7), Colon (HCT-116) | IC50: ~1-3 µM | nih.gov |
| Phenylfuranylnicotinamidine (4e) | Human cancer cell panel | GI50: 0.83 μM | nih.gov |
| Quinazoline-chalcone (14g) | Leukemia (K-562) | GI50: 0.622 μM | nih.gov |
| Pyrimidodiazepine (16c) | Various cancer cell lines | High cytotoxic activity | nih.gov |
| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | Lung Cancer (H1975) | IC50: 0.65 µM | nih.gov |
Studies on Plant Growth Regulation by Derivatives
While extensive research focuses on the medicinal applications of nicotinonitrile derivatives, their role in agriculture, particularly as plant growth regulators, has also been explored. Plant growth regulators are substances that, in small concentrations, can modify physiological processes in plants, including cell division, elongation, and differentiation. phytotechlab.com
Nicotinic acid (a related pyridine carboxylic acid) and its derivatives are naturally occurring compounds in plants. usda.govsci-hub.box Studies have investigated the effects of various synthetic aromatic acids on plant growth. For example, the adsorption and activity of chloro-aromatic acids, including 2,6-dichloro-substituted compounds, have been assessed, though a direct universal correlation between their physical properties and growth-regulating activity is complex. nih.gov The biological response is often dependent on the specific compound, its concentration, and the plant species. phytotechlab.com Auxins, a class of plant hormones, can regulate cell elongation, callus formation, and root initiation, and synthetic compounds can mimic these effects. phytotechlab.com
Research into Herbicide Safener Effects of Derivatives
In addition to direct herbicidal action, certain chemical compounds can act as herbicide safeners. Safeners are agrochemicals used to protect crop plants from herbicide injury without reducing the herbicide's effectiveness against target weeds. jircas.go.jpbcpc.org They typically function by enhancing the crop's natural defense mechanisms, often by accelerating the metabolism and detoxification of the herbicide. jircas.go.jpbcpc.org
The mechanism of safening frequently involves the induction of enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450-dependent monooxygenases, which are key to detoxifying xenobiotics like herbicides. jircas.go.jpbcpc.orgnih.gov Safeners can increase the levels of glutathione and enhance the activity of enzymes involved in its synthesis. jircas.go.jpbcpc.org
While specific research on 2,4-dichloro-6-methylnicotinonitrile derivatives as safeners is limited, related pyridine compounds have been investigated. For instance, cloquintocet-mexyl, a quinoline-based safener, is used to protect cereals from aryloxyphenoxypropionate herbicides. jircas.go.jpbcpc.org Fenclorim is another example, used as a safener in rice. nih.gov The effectiveness of a safener is often highly specific to the crop and the herbicide it is paired with. jircas.go.jp Research has demonstrated that safeners can trigger an upregulation in the transcription of genes involved in the multi-step metabolism of herbicides. nih.gov
Proposed Mechanisms of Biological Action at the Molecular Level for Derivatives
The diverse biological activities of this compound derivatives stem from their interaction with various molecular targets.
Anticancer Mechanisms: In cancer cells, certain nicotinonitrile derivatives have been shown to induce apoptosis (programmed cell death) through the intrinsic pathway, which involves the significant activation of caspases 9 and 3. nih.gov Another key mechanism is the inhibition of tyrosine kinases (TK), enzymes that play a crucial role in cell signaling pathways controlling growth and proliferation. nih.gov Some derivatives have been identified as potent TK inhibitors, leading to cell cycle arrest. nih.gov Other proposed anticancer mechanisms for related compounds include the inhibition of phosphoinositide 3-kinase (PI3Kδ), fibroblast growth factor receptors (FGFRs), and PIM kinases. ekb.eg DNA binding, either through intercalation or groove binding, is another way these molecules can exert their cytotoxic effects. nih.gov
Antimicrobial Mechanisms: For antimicrobial action, some nicotinamidine derivatives have been shown to possess nuclease-like DNA degradation abilities. nih.gov The nitrile group itself is a key pharmacophore in many pharmaceuticals, and its incorporation can influence target binding and metabolic stability. nih.gov For example, the drug Milrinone, a bipyridine derivative, acts by selectively inhibiting phosphodiesterase 3 (PDE3). nih.gov
Herbicidal and Safener Mechanisms: In plants, nicotinic acid derivatives have been developed as herbicides that can inhibit essential enzymes. usda.govsci-hub.boxmdpi.com For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives are thought to act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). mdpi.com As safeners, the mechanism involves inducing the expression of detoxification genes, such as those for GSTs and P450s, which metabolize the herbicide into non-toxic forms before it can cause significant damage to the crop. bcpc.orgnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by identifying which parts of a molecule are essential for its function. blogspot.comcollaborativedrug.com For nicotinonitrile derivatives, SAR studies have provided valuable insights for various applications.
Anticancer Activity: In the development of anticancer agents, SAR studies on substituted phenylfuranylnicotinamidines revealed that the nature and position of substituents on the terminal phenyl ring could modulate the activity from cytostatic to cytotoxic. nih.gov For a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that more amino substituents generally resulted in better inhibitory activity, and the activity was sensitive to steric effects, with smaller alkyl or cycloalkane groups being preferable. nih.gov For EGFR inhibitors, specific substitutions on pyrimidine rings were designed to achieve selectivity for mutant forms of the receptor found in cancer cells. nih.gov
Antimicrobial Activity: For antimicrobial nicotinamidine derivatives, compounds with a 4-fluoro or 4-chloro substitution on the terminal phenyl ring showed the highest potency against Staphylococcus aureus. nih.govresearchgate.net This indicates that electron-withdrawing groups at the para-position of the phenyl ring enhance antibacterial activity.
Herbicidal Activity: In the design of herbicides based on N-(arylmethoxy)-2-chloronicotinamides, SAR studies showed that substitutions on the benzyl (B1604629) group were critical. usda.govsci-hub.box A compound with 3,4-dichloro substitution on the benzyl ring (compound 5f) displayed excellent herbicidal activity against duckweed, significantly more potent than the commercial herbicide clomazone. usda.gov This highlights the importance of the electronic and steric properties of the substituents for phytotoxicity.
Computational Chemistry and Theoretical Studies of 2,4 Dichloro 6 Methylnicotinonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 2,4-Dichloro-6-methylnicotinonitrile. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.
Electronic Structure: DFT calculations are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations often utilize functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net The resulting optimized structure represents the molecule's most stable three-dimensional arrangement.
From this optimized geometry, various electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Reactivity Prediction: The electronic properties derived from DFT serve as powerful descriptors for predicting reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (electron-rich), likely around the nitrogen atom of the pyridine (B92270) ring and the nitrile group, indicate sites susceptible to electrophilic attack. Regions of positive potential (electron-poor), expected around the hydrogen atoms of the methyl group and potentially near the chlorine atoms, suggest sites for nucleophilic attack.
Atomic Charges: Calculation of atomic partial charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the electron distribution. In dichlorinated pyridine systems, the carbon atoms bonded to the chlorine atoms are expected to be electrophilic. For instance, in a related compound, 4,6-dichloro-5-nitrobenzofuroxan, the carbon atom at the 4-position carries a more positive charge, making it the primary site for nucleophilic substitution. mdpi.com A similar analysis for this compound would identify the more reactive of the two chlorine-bearing carbons (C2 and C4).
Frontier Molecular Orbitals (FMO): The distribution of the HOMO and LUMO provides insight into reaction mechanisms. The LUMO's location indicates the most probable site for a nucleophile to attack, while the HOMO's location points to the site of electrophilic attack. For nucleophilic aromatic substitution (SNAr) reactions, the LUMO coefficients on the carbon atoms attached to the chlorine atoms are particularly relevant. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |
Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Charge (a.u.) | Implication for Reactivity |
|---|---|---|
| C2 (bonded to Cl) | +0.25 | Electrophilic site, susceptible to nucleophilic attack. |
| C4 (bonded to Cl) | +0.28 | Most likely electrophilic site for SNAr. |
| N1 (pyridine) | -0.45 | Nucleophilic site, prone to protonation or electrophilic attack. |
| N (nitrile) | -0.30 | Nucleophilic site. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for exploring how this compound might interact with biological macromolecules, such as proteins or enzymes. nih.gov This is crucial for assessing its potential as a bioactive agent.
Molecular Docking: Molecular docking predicts the preferred orientation of the molecule (the ligand) when bound to a specific target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site. A scoring function then estimates the binding affinity for each pose, typically reported in kcal/mol. A lower (more negative) binding energy suggests a more stable ligand-protein complex.
For this compound, docking studies would identify key interactions, such as:
Hydrogen Bonds: The nitrogen atoms of the pyridine ring and the nitrile group could act as hydrogen bond acceptors.
Halogen Bonds: The chlorine atoms can form halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or sulfur in protein residues.
Hydrophobic Interactions: The methyl group and the aromatic ring can engage in hydrophobic interactions with nonpolar residues of the target protein.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. rsc.orgmdpi.com By simulating the motions of all atoms in the system, MD provides a dynamic view of the interaction. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein, revealing which residues are most affected by ligand binding.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Description |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Predicted binding affinity from the docking score. |
| Interacting Residues | LYS-78, GLU-95, LEU-150 | Key amino acid residues in the binding pocket. |
| Key Interactions | Hydrogen bond with LYS-78 (via pyridine N), Halogen bond with GLU-95 (via C4-Cl), Hydrophobic interaction with LEU-150. | Specific non-covalent bonds stabilizing the complex. |
Prediction of Reaction Pathways and Energy Profiles
Theoretical chemistry can map out potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a given reaction can be constructed.
For example, in a nucleophilic aromatic substitution reaction where a nucleophile (e.g., an amine) replaces one of the chlorine atoms, DFT calculations can be used to:
Locate Transition States (TS): Identify the high-energy intermediate structures (Meisenheimer complexes in SNAr) and the transition state geometries connecting reactants to intermediates and intermediates to products. nih.gov
Calculate Activation Energies (Ea): Determine the energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate.
Studies on the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with malononitrile (B47326) dimer have shown that substitution occurs regioselectively at the C6 position, which is attributed to steric hindrance at the C2 position. researchgate.net A similar theoretical study on this compound would involve calculating the activation energies for nucleophilic attack at both C2 and C4. The pathway with the lower activation energy would be the predicted major product, providing a theoretical basis for the reaction's regioselectivity.
Conformational Analysis and Molecular Modeling
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. While the pyridine ring itself is rigid, the orientation of the methyl group is a key conformational feature.
Molecular modeling techniques, including quantum mechanics and molecular mechanics, can be used to perform a potential energy surface (PES) scan. This involves systematically rotating the methyl group and calculating the energy at each step. The results would identify the lowest energy (most stable) conformation and the energy barriers to rotation. While the rotation of the methyl group in this molecule is likely to have a low energy barrier, understanding its preferred orientation can be important for how it fits into a constrained environment like a protein's active site. beilstein-journals.orgrsc.org
The planarity of the pyridine ring and its substituents is another aspect to be investigated. Although the ring is aromatic, the presence of bulky chlorine atoms could potentially induce minor deviations from perfect planarity. X-ray crystallography, when available, provides definitive experimental data on the solid-state conformation, which can be compared with theoretical predictions to validate the computational models. beilstein-journals.org
Advanced Applications of 2,4 Dichloro 6 Methylnicotinonitrile in Specialized Chemical Fields
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
2,4-Dichloro-6-methylnicotinonitrile serves as a valuable precursor in organic synthesis due to its multiple reactive sites. The chlorine atoms at the C2 and C4 positions of the pyridine (B92270) ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The nitrile group can also participate in various chemical transformations, including hydrolysis, reduction, or cycloaddition reactions.
While specific reaction schemes detailing the transformations of this compound are not extensively documented in peer-reviewed literature, the reactivity of closely related dihalopyridine systems provides insight into its potential. For instance, the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with nucleophiles like the malononitrile (B47326) dimer proceeds regioselectively, with substitution occurring preferentially at the C6 position. This highlights the differential reactivity of the chlorine atoms, which is likely influenced by both electronic and steric factors. Such selective reactions are crucial for building molecular complexity in a controlled manner.
The general synthetic utility of functionalized pyridines is well-established for creating diverse heterocyclic scaffolds. nih.gov For example, pyridine carbonitriles can be used to construct fused ring systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are significant in medicinal chemistry. researchgate.netnih.gov
Exploration in Agrochemical Research and Development
The agrochemical industry relies heavily on chlorinated pyridine intermediates to produce a wide range of herbicides, insecticides, and fungicides. vandemark.comframochem.com These compounds are valued for their high efficacy and tailored biological activity. Methylpyridine derivatives, in particular, are used to synthesize some of the most advanced "fourth-generation" pesticides, which offer high efficiency and better environmental compatibility compared to older agents. bldpharm.com
While direct applications of this compound in commercial agrochemicals are not specified in available literature, related structures are key to the industry. For example, 2-chloro-6-trichloromethyl pyridine is an essential intermediate for producing the insecticide chlorfenapyr (B1668718) and also serves as a nitrogen fertilizer synergist. bldpharm.com Similarly, pyrimidine (B1678525) carbonitriles, which share functional similarities with nicotinonitriles, are recognized as versatile intermediates in agrochemical research. nih.gov The dual chlorine atoms and nitrile group on this compound make it a strong candidate for derivatization to create novel active ingredients for crop protection.
Utilization in the Creation of Specialty Chemicals and Advanced Materials
The application of this compound in materials science is not a widely explored field in published research. ktu.ltwikipedia.org However, the structural features of the molecule suggest potential utility in the synthesis of functional materials. Nitrogen-containing heterocyclic compounds are often used as ligands to create complex metal-organic frameworks (MOFs) or other coordination polymers with specific electronic, magnetic, or catalytic properties.
The pyridine nitrogen and the nitrile group of this compound could coordinate with metal centers. Furthermore, the reactive chlorine atoms offer handles for polymerization or for grafting the molecule onto surfaces or polymer backbones, potentially creating materials with tailored properties. While speculative, analogous compounds like pyrimidines have been investigated for creating specialty dyes, suggesting a possible, though underexplored, avenue for nicotinonitrile derivatives. nih.govwashington.edu
Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs) are powerful tools in modern organic chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials. frontiersin.orggoogle.com This approach offers significant advantages over traditional linear synthesis, including higher efficiency, reduced waste, and the ability to rapidly generate libraries of diverse compounds for drug discovery. google.comgoogle.com
The synthesis of heterocyclic scaffolds, such as pyridines and pyrazoles, is a major application of MCRs. researchgate.net For example, the Hantzsch reaction is a well-known MCR for producing dihydropyridines. google.com More contemporary methods involve one-pot, catalyst-free grinding procedures to create complex pyridine derivatives, such as 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, from simple starting materials. researchgate.net
Given its array of functional groups, this compound is a prime candidate for inclusion in MCRs. The nitrile group could react with an amine and a carbonyl compound in a variation of the Ugi or Passerini reactions, while the chloro-substituents could either remain for subsequent modification or participate in the reaction under specific conditions. The use of MCRs could provide a highly efficient pathway to novel and complex pharmaceutical and agrochemical scaffolds based on the this compound framework. framochem.comfrontiersin.org
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for 2,4-Dichloro-6-methylnicotinonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via phosphorylation using phosphoryl chloride (POCl₃) and tetramethylammonium chloride in dichloromethane at 85°C for 5 hours, yielding 88–91% . Key optimizations include:
- Solvent exchange (dichloromethane to heptane) during crystallization.
- Addition of methanol to improve crystal morphology and filtration efficiency.
- Controlled cooling (0°C) to enhance crystal purity .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Respiratory protection : Use P95/P1 filters for low exposure; OV/AG/P99 or ABEK-P2 respirators for higher concentrations .
- Skin/eye protection : Wear full-body chemical-resistant suits and goggles.
- Environmental control : Prevent drainage contamination and ensure ventilation .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms aromatic proton environments (δ 7.06–8.42 ppm) and carbon backbone .
- Mass spectrometry : Validates molecular weight (201.05 g/mol) and fragmentation patterns .
- Chromatography : HPLC monitors purity (>95%), with retention time cross-referenced against standards .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the bioactivity of this compound?
- Methodological Answer :
- Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities with targets like CYP1A2, a known inhibitory site .
- Compare with structural analogs (e.g., trifluoromethyl derivatives) to identify key pharmacophore features .
- Validate predictions via enzymatic assays (e.g., IC₅₀ measurements for CYP1A2 inhibition) .
Q. How can researchers resolve discrepancies in solubility data from predictive models (e.g., ESOL vs. SILICOS-IT)?
- Methodological Answer :
- Cross-validation : Use experimental methods (shake-flask or UV-Vis) to verify solubility. For example, ESOL predicts 0.102 mg/mL, while SILICOS-IT suggests 0.0151 mg/mL .
- Model bias analysis : ESOL overestimates solubility for halogenated aromatics due to simplified parameters, whereas SILICOS-IT accounts for steric effects .
Q. How do substituent modifications on the pyridine ring influence reactivity and pharmacological profiles?
- Methodological Answer :
- Chlorine at C2/C4 : Enhances electrophilicity for nucleophilic substitution (e.g., amination or cross-coupling) .
- Methyl at C6 : Increases lipophilicity (LogPo/w = 2.61), improving membrane permeability .
- Trifluoromethyl analogs : Exhibit higher metabolic stability (CYP3A4 resistance) and bioavailability (e.g., 6-(trifluoromethyl) derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
